Para-Fluoro vs. Ortho-Fluoro Regioisomer: Positional Fluorine Substitution Dictates Electronic and Steric Profiles
The target compound bears a fluorine atom at the para (4-) position of the benzamide ring, distinguishing it from its ortho-fluoro (2-fluoro) regioisomer (CAS 941910-63-0). This positional difference alters the molecular electrostatic potential, hydrogen bond acceptor capability, and steric accessibility of the fluorine atom. The para-fluoro configuration minimizes steric clash with the amide carbonyl while maximizing through-bond electronic effects on the benzamide π-system . Fluorine substitution at the para position is also known to block a primary site of cytochrome P450 oxidative metabolism, whereas ortho-fluoro substitution can introduce steric hindrance that differentially affects target binding pocket accommodation [1].
| Evidence Dimension | Fluorine substitution position (regiochemistry) |
|---|---|
| Target Compound Data | 4-fluoro (para) substitution on benzamide; SMILES: O=C(Nc1ccc2c(c1)CCC(=O)N2Cc1ccccc1)c1ccc(F)cc1 |
| Comparator Or Baseline | 2-fluoro (ortho) isomer (CAS 941910-63-0); SMILES: O=C(Nc1ccc2c(c1)CCC(=O)N2Cc1ccccc1)c1ccccc1F |
| Quantified Difference | Positional isomerism; no direct comparative biological data available from primary literature for this specific pair |
| Conditions | Structural comparison based on SMILES and molecular formula identity (both C23H19FN2O2, MW 374.4) |
Why This Matters
The para-fluoro vs. ortho-fluoro regioisomer distinction is a critical procurement control point, as the two isomers are not functionally interchangeable and would yield different results in any target-binding or cellular assay.
- [1] Kuujia.com. CAS 922129-80-4: N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide. Fluorine substitution enhances metabolic stability and binding affinity; fluorobenzamide moiety appears crucial for activity. View Source
